molecular formula C10H14N2O2 B13669588 Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B13669588
M. Wt: 194.23 g/mol
InChI Key: JEDOADVBPHZZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
  • Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
  • 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid

Comparison: Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific methyl ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H2,1-2H3

InChI Key

JEDOADVBPHZZAA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.